molecular formula C36H40ClN3O6 B1662672 Niguldipine hydrochloride, (+/-)- CAS No. 119934-51-9

Niguldipine hydrochloride, (+/-)-

Cat. No. B1662672
M. Wt: 646.2 g/mol
InChI Key: MHOSUIMBPQVOEU-UHFFFAOYSA-N
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Description

Niguldipine hydrochloride is a calcium channel blocker drug (CCB) with α1-adrenergic antagonist properties . It is the more active enantiomer of Niguldipine hydrochloride and acts as a potent, selective α1A-adrenoceptor antagonist (Ki = 0.16 nM), and also is a L-type Ca2+ channel blocker .


Molecular Structure Analysis

Niguldipine hydrochloride has a molecular formula of C36H40ClN3O6 and a molecular weight of 646.18 . Its structure includes five rings and has a mono-isotopic mass of 645.2605637 . It contains a total of 88 bonds, including 49 non-H bonds, 24 multiple bonds, 12 rotatable bonds, 6 double bonds, and 18 aromatic bonds .


Physical And Chemical Properties Analysis

Niguldipine hydrochloride has a water solubility of 0.000113 mg/mL, a logP of 6.27, and a logS of -6.7 . It has a pKa (Strongest Acidic) of 19.47 and a pKa (Strongest Basic) of 9.59 . It has a physiological charge of 1, a hydrogen acceptor count of 6, and a hydrogen donor count of 1 . It has a polar surface area of 113.69 Ų, a refractivity of 186.9 m³·mol⁻¹, and a polarizability of 66.55 ų .

properties

IUPAC Name

5-O-[3-(4,4-diphenylpiperidin-1-yl)propyl] 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H39N3O6.ClH/c1-25-31(34(40)44-3)33(27-12-10-17-30(24-27)39(42)43)32(26(2)37-25)35(41)45-23-11-20-38-21-18-36(19-22-38,28-13-6-4-7-14-28)29-15-8-5-9-16-29;/h4-10,12-17,24,33,37H,11,18-23H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOSUIMBPQVOEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCCCN2CCC(CC2)(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC(=CC=C5)[N+](=O)[O-])C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H40ClN3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20872307
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

646.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Niguldipine hydrochloride, (+/-)-

CAS RN

119934-51-9
Record name Niguldipine hydrochloride, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119934519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4,4-Diphenylpiperidin-1-yl)propyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate hydrogen chloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20872307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIGULDIPINE HYDROCHLORIDE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QC11TLQ7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

86.6 g of 3-methyl 5-(3-bromopropyl) (-)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 50 g of 4,4-diphenylpiperidine hydrochloride and 69 g of finely milled potassium carbonate are heated together in 300 ml of dimethylformamide for 5 h at 100° C. with vigorous stirring and under a nitrogen atmosphere. After cooling, 500 ml of ethyl acetate and 1 l of water are added in succession and the mixture is stirred thoroughly. After phase separation, the organic phase is washed 4 times with water, dried over sodium sulphate and evaporated in vacuo. The residue is dissolved in 1 l of dioxane and 15.2 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added to the cooled solution; about 200 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after seeding or trituration; it is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80°-100° C. For purification, the product is dissolved in dichloromethane. After the addition of 800 ml of dioxane, the dichloromethane is distilled off again. The product which has crystallised out after seeding and standing at room temperature for 16 hours is filtered off under suction, washed with dioxane and diisopropyl ether and dried at 100° C. 97 g of the title compound of m.p. 158°-160° C. and [α]22 436 =-39° (c=1, methanol) or [α]22D =-14.4° (c=1. methanol) are obtained.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 13 g of 3-methyl 5-(3-bromopropyl) (+)-1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate, 7.85 g of 4,4-diphenylpiperidine hydrochloride and 12 g of potassium carbonate in 120 ml of toluene and 25 ml of water is refluxed for 14 h under a nitrogen atmosphere and with vigorous stirring. After cooling, the phases are separated; the organic phase is washed twice with water, dried over sodium sulphate and evaporated in vacuo. The oily residue is dissolved in 140 ml of dioxane, after which 2.3 ml of concentrated hydrochloric acid solution (12.5 M, d=1.19) are added and 20-25 ml of the solvent mixture are then distilled off in vacuo. On standing at room temperature, the product crystallises spontaneously or after trituration and is filtered off under suction after 16 h, washed with dioxane and diisopropyl ether and dried in vacuo at 80° C. 16 g of the title compound of m.p. 158°-160° C. and [α]22D =+14.4° (c=1, methanol) are obtained.
Quantity
7.85 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
59
Citations
X Zhou, Q Wang, RA Coburn… - Biomedical …, 2006 - Wiley Online Library
… DHP-014 and niguldipine hydrochloride (the internal standard) were extracted from rat plasma by liquid extraction using hexane. DHP-014 was then separated by HPLC on a C18 …
KK Borowicz, M Gasior, Z Kleinrok… - European journal of …, 1997 - Elsevier
… Louis, MO, USA), phenobarbital sodium (Polfa, Kraków, Poland), valproate magnesium (Polfa, Rzeszów, Poland), two dihydropyridines, isradipine and niguldipine hydrochloride, …
Number of citations: 49 www.sciencedirect.com
MR Chandraiah, A Pradesh, IYVR Reddy - Chemistry, 2013 - Citeseer
Simple, sensitive and rapid spectrophotometric methods were developed for the determination of Niguldipine in pharmaceutical formulations. Method A was based on the extractive …
Number of citations: 2 citeseerx.ist.psu.edu
MC Vinci, L Bellik, S Filippi… - American Journal of …, 2007 - journals.physiology.org
… Conversely, the α 1A -AR-selective antagonist (S)-(+)-niguldipine hydrochloride and the α 1B -AR antagonist chloroethylclonidine dihydrochloride did not modify endothelial cell …
Number of citations: 36 journals.physiology.org
M Gürelik, M Bolat, M Öztürk, S Polat… - Neuroscience …, 2004 - Wiley Online Library
… NIG (Niguldipine hydrochloride, Tocris, USA) was administered intramuscular at a dose of 0.03 mg/kg to all animals in the treatment group (9). NIG may reportedly have hypotensive …
Number of citations: 1 onlinelibrary.wiley.com
X Zhou, J MacDiarmid, RA Coburn… - … & drug disposition, 2005 - Wiley Online Library
… Briefly, ( Æ )-DHP-014 and niguldipine hydrochloride (the internal standard) were extracted from rat plasma by rapid liquid extraction using hexane. ( Æ )-DHP-014 was then separated …
Number of citations: 2 onlinelibrary.wiley.com
M Eltze, KH Sanders, H Boss, R Boer, WR Ulrich… - Chirality, 1990 - Wiley Online Library
The biological activity of the (+)‐S‐ and (−)‐R‐enantiomers of niguldipine, of the (−)‐S‐ and (+)‐R‐enantiomers of felodipine and nitrendipine, and of rac‐nisoldipine and rac‐…
Number of citations: 38 onlinelibrary.wiley.com
JA Arias-Montaño, J Aceves, A Nuñez - Neuropharmacology, 1996 - Elsevier
… Prazosin, (+)-niguldipine hydrochloride and nimodipine were dissolved in methanol. WB-4101 hydrochloride was dissolved in ethanol. At their final concentration (2% v/v) neither …
Number of citations: 4 www.sciencedirect.com
F Trejo, MT De la Vega, JA Arias-Montano - European journal of …, 1996 - Elsevier
… Prazosin, (+)-niguldipine hydrochloride and nimodipine were dissolved in methanol. WB-4101 hydrochloride was dissolved in ethanol. At their final concentrations (2%, v/v) neither …
Number of citations: 5 www.sciencedirect.com
WG van Doorn, FG Çelikel, C Pak… - Physiologia …, 2013 - Wiley Online Library
It is not known whether tepal senescence in Iris flowers is regulated by hormones. We applied hormones and hormone inhibitors to cut flowers and isolated tepals of Iris × hollandica cv. …
Number of citations: 35 onlinelibrary.wiley.com

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